2-Methoxy-N-(pentan-3-yl)pyridin-3-amine

CAS No.:

Cat. No.: VC17789388

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O |

|---|---|

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-methoxy-N-pentan-3-ylpyridin-3-amine |

| Standard InChI | InChI=1S/C11H18N2O/c1-4-9(5-2)13-10-7-6-8-12-11(10)14-3/h6-9,13H,4-5H2,1-3H3 |

| Standard InChI Key | FRQVXSSDEABALR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)NC1=C(N=CC=C1)OC |

Introduction

Structural and Physicochemical Properties

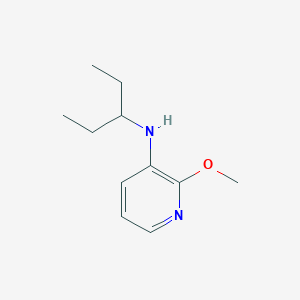

The compound features a pyridine ring substituted with a methoxy group at position 2 and a branched pentan-3-yl chain at position 3 (Figure 1). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine |

| Solubility | Soluble in methanol, DMSO; limited water solubility |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

The methoxy group enhances electron density on the pyridine ring, while the pentan-3-yl chain introduces steric hindrance, affecting binding interactions.

Synthesis Methods

Reductive Amination

A common route involves the reaction of 2-methoxypyridin-3-amine with pentan-3-one under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C). This method yields the target compound with moderate to high efficiency .

Nucleophilic Substitution

Alternative approaches utilize 3-amino-2-methoxypyridine and 3-bromopentane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction conditions (60–80°C, 12–24 hours) optimize substitution at the amine nitrogen .

Industrial Scalability

Continuous flow reactors and automated systems improve yield and purity for large-scale production. For example, Pt nanowire catalysts enable selective amine formation from nitriles under hydrogenation conditions .

Chemical Reactivity

The compound participates in diverse reactions:

-

Oxidation: Methoxy groups resist oxidation, but the pyridine ring can undergo hydroxylation under strong oxidizing agents (e.g., KMnO₄).

-

Reduction: The amine group is reducible to primary amines using LiAlH₄.

-

Alkylation/arylation: Steric hindrance limits reactivity, but Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyridine ring .

Biological Activity and Applications

Kinase Inhibition

Structural analogs of 2-methoxy-N-(pentan-3-yl)pyridin-3-amine exhibit potent inhibition of Aurora and MPS1 kinases, critical targets in cancer therapy. For example, derivatives show IC₅₀ values <1 μM in breast cancer cell lines (MCF-7) .

Antimicrobial Properties

Metal complexes of this compound demonstrate broad-spectrum antimicrobial activity. A study reported MIC values of 25–50 μg/mL against Staphylococcus aureus and Escherichia coli .

Central Nervous System (CNS) Targets

The pyridine moiety mimics glutamate, enabling interaction with metabotropic glutamate receptors (mGluRs). Computational docking studies suggest affinity for mGlu4 and mGlu8 subtypes, implicating potential in neurodegenerative disease therapy .

Comparison with Structural Analogs

| Compound | Substituents | Similarity Index | Key Differences |

|---|---|---|---|

| N-(2-methylpentan-2-yl)pyridin-3-amine | 2-methylpentan-2-yl chain | 0.95 | Higher lipophilicity; reduced solubility |

| 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine | Cyclohexyl group | 0.92 | Enhanced metabolic stability |

| 6-Chloro-N-(pentan-3-yl)pyridin-3-amine | Chloro at position 6 | 0.90 | Increased electrophilicity; improved kinase binding |

Analog modifications impact binding affinity, selectivity, and pharmacokinetics .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume